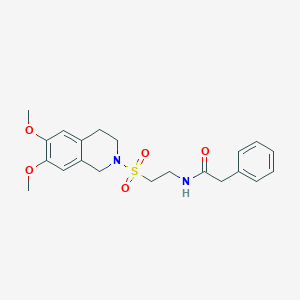

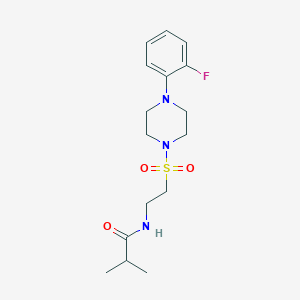

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-phenylacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-phenylacetamide” is a complex organic compound. It contains a 3,4-dihydroisoquinoline core, which is a structural motif found in a wide range of biologically active natural products and pharmaceutical compounds .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a mild and highly efficient metal-free oxidative α-cyanation of N-acyl/sulfonyl 1,2,3,4-tetrahydroisoquinolines (THIQs) has been accomplished at an ambient temperature via DDQ oxidation and subsequent trapping of N-acyl/sulfonyl iminium ions . This method could potentially be adapted for the synthesis of “this compound”.Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes a 3,4-dihydroisoquinoline core, sulfonyl and acyl groups, and a phenylacetamide moiety .Chemical Reactions Analysis

The compound can participate in various chemical reactions. For example, 6,7-Dimethoxy-3,4-dihydroisoquinolin-1-ylacetonitrile in the enamine form readily reacts with acyl iso(thio)cyanates affording in high yields 1,2-fused oxo- and thioxodihydropyrimidoisoquinolines and thiouracyloisoquinolines .科学的研究の応用

Metabolic Pathways and Pharmacokinetics

Almorexant, a dual orexin receptor antagonist with a tetrahydroisoquinoline derivative structure similar to the compound , has been studied for its metabolic pathways and pharmacokinetics in humans. After oral administration, it is rapidly absorbed and extensively metabolized, with feces being the predominant route of elimination. This study highlights the compound's metabolism into multiple metabolites, providing insights into its disposition and elimination processes (Dingemanse et al., 2013).

Synthetic Applications

The compound has relevance in synthetic chemistry, particularly in the synthesis of complex molecules like jamtine, a putative alkaloid known for its therapeutic properties. A study demonstrated a diastereoselective synthesis using a tandem Pummerer/Mannich cyclization sequence, underscoring the compound's utility in constructing alkaloid scaffolds (Padwa et al., 2003).

Anticancer and Antimicrobial Potential

Research into lipophilic acetamide derivatives affording potential anticancer and antimicrobial agents revealed a series of compounds synthesized for this purpose. These studies found several compounds exhibiting promising broad-spectrum antibacterial activity and appreciable antifungal activity. Furthermore, some analogs showed potent anticancer effects, indicating the compound's potential as a scaffold for developing new therapeutic agents (Ahmed et al., 2018).

Structural and Fluorescence Studies

Structural aspects of amide-containing isoquinoline derivatives have been studied, revealing their ability to form salts and inclusion compounds with unique properties. These compounds exhibit enhanced fluorescence emission, suggesting applications in materials science and molecular sensing (Karmakar et al., 2007).

Antiviral Applications

A novel anilidoquinoline derivative was synthesized and evaluated for its therapeutic efficacy in treating Japanese encephalitis. The compound showed significant antiviral and antiapoptotic effects in vitro, highlighting its potential as a therapeutic agent against viral infections (Ghosh et al., 2008).

特性

IUPAC Name |

N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-2-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O5S/c1-27-19-13-17-8-10-23(15-18(17)14-20(19)28-2)29(25,26)11-9-22-21(24)12-16-6-4-3-5-7-16/h3-7,13-14H,8-12,15H2,1-2H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMUATKIHWROLOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)CCNC(=O)CC3=CC=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Benzyl-7-(pyridin-3-ylmethylsulfanyl)triazolo[4,5-d]pyrimidine](/img/structure/B2879630.png)

![[1-(2,4,6-Trifluorophenyl)cyclopropyl]methanamine hydrochloride](/img/structure/B2879632.png)

![(2Z)-2-amino-3-[(E)-[(4,5-dihydroxy-2-nitrophenyl)methylidene]amino]but-2-enedinitrile](/img/structure/B2879633.png)

![3-{6-Methylimidazo[1,2-a]pyridin-2-yl}aniline](/img/structure/B2879640.png)

![1-[5-Butanoyl-6-(3-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]butan-1-one](/img/structure/B2879641.png)

![N-(4,4-difluorocyclohexyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2879648.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-(tert-butyl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2879651.png)